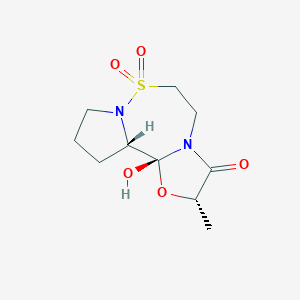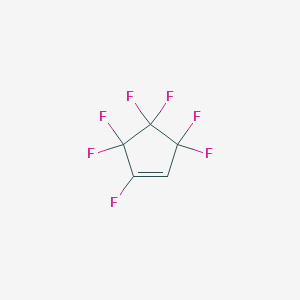
2-シクロオクテン-1-オン
概要
説明
2-Cycloocten-1-one is an organic compound with the molecular formula C8H12O It is characterized by an eight-membered cyclooctene ring with a ketone functional group This compound is not naturally abundant and is typically synthesized in laboratory settings
科学的研究の応用
2-Cycloocten-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its reactive ketone group and cyclooctene ring.
Medicine: Research on its potential use in drug development due to its unique structure and reactivity.
作用機序
Target of Action
2-Cycloocten-1-one, also known as (2Z)-cyclooct-2-en-1-one, is a cyclic organic compound with a molecular formula of C8H12O . This compound is an important intermediate in the synthesis of various organic compounds due to its unique chemical properties. .
Mode of Action
The mode of action of 2-Cycloocten-1-one is primarily through its participation in chemical reactions. One such reaction is the photo-induced Diels-Alder reaction . In this reaction, 2-Cycloocten-1-one, formed by the ultra-violet irradiation of cis-2-cycloocten-1-one, gives Diels-Alder addition products with cyclopentadiene and isoprene .
Biochemical Pathways
2-Cycloocten-1-one is involved in the [5+2] cycloaddition, a powerful reaction to access seven-membered ring systems existing in complex natural products and pharmaceuticals . This reaction has influenced the logical process of the synthesis of complex natural products .
Result of Action
The result of the action of 2-Cycloocten-1-one is the formation of Diels-Alder addition products with cyclopentadiene and isoprene . These products are important in the synthesis of complex natural products and pharmaceuticals .
Action Environment
The action of 2-Cycloocten-1-one is influenced by environmental factors. For example, the reaction of 2-Cycloocten-1-one is dependent on molecular oxygen, as reduced yields are obtained under a nitrogen atmosphere . Additionally, the reaction is sensitive to the concentration of the reactants, as dilution of the reaction solution results in lower yields of the epoxide product with cyclooctene .
生化学分析
Biochemical Properties
It is known that unsaturated ketones like 2-Cycloocten-1-one are typical oxygenated volatile organic compounds (OVOCs) with high reactivity . They are important precursors in air pollution and have complex sources, including direct emissions and secondary oxidation formation of VOCs in the atmosphere .
Molecular Mechanism
It is known that it reacts with NO3 radicals . The rate constant of this reaction is (7.25±0.29)×10−15 cm3·molecule−1·s−1 at 298 K and under 1 atm . This reaction reveals its effects in the nighttime atmosphere .
準備方法
Synthetic Routes and Reaction Conditions: 2-Cycloocten-1-one can be synthesized through various methods, including the photoisomerization of cis-cyclooctene derivatives. One efficient method involves using a low-cost flow photoreactor for the photoisomerization process . This method is straightforward and high-yielding, making it suitable for laboratory-scale synthesis.
Industrial Production Methods:
化学反応の分析
Types of Reactions: 2-Cycloocten-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under specific conditions.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carbonyl group can participate in nucleophilic addition reactions.
Cycloaddition: The compound can undergo Diels-Alder reactions with dienes.
Common Reagents and Conditions:
Oxidation: Molecular oxygen in the presence of vanadium oxide catalysts.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Cycloaddition: Dienes like cyclopentadiene or isoprene under UV irradiation.
Major Products:
Oxidation: Formation of epoxides, acids, or alcohols.
Reduction: Formation of cyclooctanol.
Substitution: Formation of various substituted cyclooctenones.
Cycloaddition: Formation of Diels-Alder adducts.
類似化合物との比較
2-Cyclohexen-1-one: Similar structure but with a six-membered ring.
2-Cyclohepten-1-one: Similar structure but with a seven-membered ring.
Uniqueness: 2-Cycloocten-1-one is unique due to its eight-membered ring, which offers greater conformational flexibility compared to smaller rings.
特性
IUPAC Name |
(2Z)-cyclooct-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2/b6-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHQAIKRVDXIMX-XQRVVYSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C=C\C(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1728-25-2, 23202-10-0 | |
| Record name | 2-Cycloocten-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001728252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z)-cyclooct-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key chemical reaction 2-Cycloocten-1-one is known for?
A1: 2-Cycloocten-1-one is known to undergo the Diels-Alder reaction, specifically a photo-induced version. This means that upon exposure to ultraviolet (UV) light, it can react with dienes like cyclopentadiene and isoprene to form cycloaddition products. []
Q2: How does the ring size of cyclic enones affect their reactivity in the Baylis-Hillman reaction?
A2: Research indicates that the ring size of cyclic enones significantly influences their reactivity in the Baylis-Hillman reaction. While 2-cyclohexen-1-one and 2-cyclopenten-1-one typically yield the expected Baylis-Hillman adducts, 2-cycloocten-1-one shows different behavior. With 2-cycloocten-1-one, aldol condensation becomes the dominant reaction pathway, often leading to the formation of abnormal Baylis-Hillman adducts instead. Furthermore, reactions with 2-cycloocten-1-one tend to be sluggish, highlighting the impact of ring strain on reactivity. []
Q3: Can 2-Cycloocten-1-one undergo rearrangements, and if so, what conditions facilitate this?
A3: Yes, 2-Cycloocten-1-one can rearrange to form 1-Cyclohexenyl(methyl)ketone. This rearrangement occurs in the presence of both acidic and basic catalysts and involves the solvent participating in the reaction mechanism. For instance, in water, the rearrangement begins with the nucleophilic addition of water to the double bond of 2-Cycloocten-1-one. This forms an intermediate (3-hydroxycyclooctanone) that subsequently undergoes a retro-aldol reaction, eventually leading to the formation of 1-Cyclohexenyl(methyl)ketone through an aldol condensation step. []
Q4: Has 2-Cycloocten-1-one been used in the synthesis of complex natural products?
A4: Yes, derivatives of 2-Cycloocten-1-one have proven useful in synthesizing complex molecules. For example, a derivative (7-t-butyldimethylsiloxy-4,8-dibenzyloxy-6,6-dimethyl-5-p-methoxybenzyloxy-2-cycloocten-1-one) served as a key intermediate in the asymmetric synthesis of the B ring system of Taxol, a potent anticancer drug. This synthesis involved using the derivative in a diastereoselective allylation reaction followed by a Wacker oxidation to construct the desired ring system. []
Q5: Are there any alternative synthetic routes to create the cyclic structure found in 2-Cycloocten-1-one?
A5: Yes, researchers have explored alternative strategies to build similar cyclic structures. One method utilized samarium diiodide (SmI2) to mediate an intramolecular Reformatsky-type reaction. This approach successfully yielded a precursor compound (7-t-butyldimethylsiloxy-4,8-dibenzyloxy-6,6-dimethyl-5-p-methoxybenzyloxy-2-cycloocten-1-one) which possesses the core eight-membered ring structure found in 2-Cycloocten-1-one, demonstrating the viability of different synthetic approaches. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



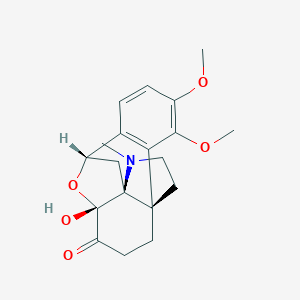
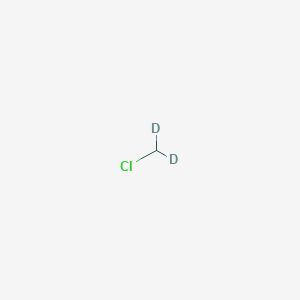
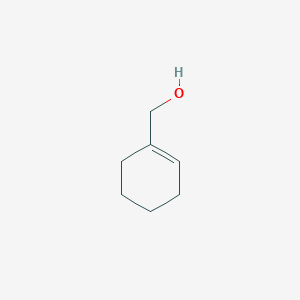
![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)
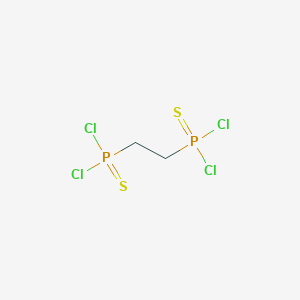
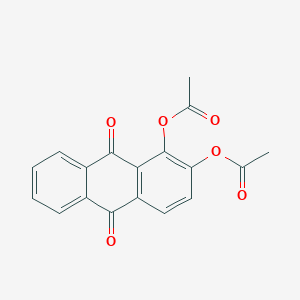
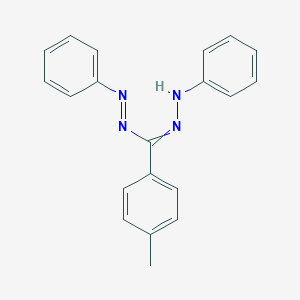
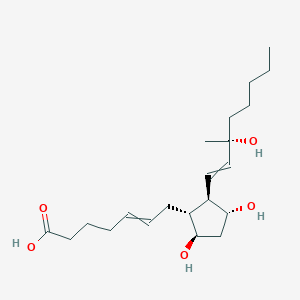


![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)
